molecular formula C11H19F3N2O2 B1317554 Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate CAS No. 692058-21-2

Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Cat. No. B1317554
CAS RN: 692058-21-2
M. Wt: 268.28 g/mol
InChI Key: YCMAOUJIMAOLCO-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate” is a chemical compound . It’s a derivative of N-Boc piperazine, which serves as a useful building block in the synthesis of several novel organic compounds .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine derivatives are known to serve as building blocks or intermediates in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The tert-butyl group in the compound could potentially enhance the steric hindrance, which may be beneficial in selective synthesis reactions.

Pharmaceutical Intermediates

Similar piperazine derivatives have been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and drug substances. This suggests that Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate could also have potential applications in the development of new pharmaceuticals.

Catalysis

While not directly related to Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, other tert-butyl-containing compounds have been used in catalytic processes such as Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides . It’s possible that this compound could also find use in similar catalytic applications.

Crystal and Molecular Structure Studies

The molecular structure of similar compounds has been studied and reported, which can be crucial for understanding reactivity and interaction with other molecules . Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate could be used for similar structural studies due to its unique tert-butyl and trifluoroethyl groups.

Precursor to Biologically Active Compounds

Piperazine derivatives can be precursors to biologically active natural products. For example, tert-butyl-containing indole derivatives have been synthesized as potential precursors to natural products like Indiacen A and B . The compound could similarly serve as a precursor for the synthesis of complex natural products.

properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMAOUJIMAOLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587800
Record name tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

CAS RN

692058-21-2
Record name tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-(2,2,2-trifluoro-acetyl)-piperazine-1-carboxylic acid tert-butyl ester (6.06 g) in dry THF (60 mL) was added borane dimethyl sulfide complex (4.5 ml) and the reaction mixture was heated to reflux. After 2 h the reaction mixture was cooled to 0° C. and MeOH was carefully added, followed by water. The organics were extracted into ethyl acetate, dried (MgSO4) and the solvent removed in vacuo to yield 4-(2,2,2-trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (4.46 g). Treatment with HCl in DCM/MeOH yielded the desired compound, which was isolated as the hydrochloride salt.
Quantity
6.06 g
Type
reactant
Reaction Step One
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Quantity
60 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (0.908 g, 3.22 mmol) was added to a solution of borane-tetrahydrofuran complex (8 mmol) in tetrahydrofuran (24 mL) and the reaction mixture was heated at reflux for 2 h. After cooling, 2 N hydrochloric acid (4 mL) was carefully added and the reaction mixture was stirred until gas evolution ceased and then diluted with ethyl acetate (200 mL). Aqueous sodium hydroxide (0.2 M, 75 mL) was then added and the phases were separated. The organic layer was dried over sodium sulfate and evaporated. The residue was purified by column chromatography (eluting with 20% ethyl acetate in hexanes) to give tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (0.627 g, 73%) as a white solid.
Quantity
0.908 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
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75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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